
Biotinyl-Somatostatin-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinyl-Somatostatin-14 is a synthetic peptide that has gained significant attention in the field of medical research due to its potential therapeutic applications. It is a modified form of somatostatin-14, a naturally occurring peptide hormone that regulates various physiological functions in the body. This compound is often used in peptide screening, protein interaction studies, functional analysis, and epitope screening .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Biotinyl-Somatostatin-14 involves the biotinylation of somatostatin-14. Biotinylation is a biochemical technique that entails the covalent bonding of biotin, a water-soluble B-vitamin, to specific proteins or peptides . The process typically involves the use of chemical reagents or enzymatic procedures to attach biotin to the target peptide. The most common method for biotinylation is the use of a succinimide ester of biotin, which reacts with primary amines of the lysine residues or the amino terminus on the peptide to form amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the synthesis of somatostatin-14 followed by biotinylation using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and activity.
化学反応の分析
Types of Reactions
Biotinyl-Somatostatin-14 can undergo various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the peptide’s structure and function.
Reduction: The disulfide bridge can be reduced to free thiol groups, altering the peptide’s conformation.
Substitution: Biotinylation itself is a substitution reaction where biotin is covalently attached to the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Biotinylation: Succinimide ester of biotin under mild alkaline conditions.
Major Products
The major products formed from these reactions include biotinylated peptides, oxidized or reduced forms of the peptide, and various intermediates depending on the reaction conditions.
科学的研究の応用
Biotinyl-Somatostatin-14 has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and modification studies.
Biology: Employed in protein interaction studies, functional analysis, and epitope screening.
Medicine: Investigated for its potential therapeutic applications in treating neuroendocrine tumors and other diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
Biotinyl-Somatostatin-14 exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors widely expressed in various tissues . The binding of this compound to these receptors inhibits the release of several hormones, including growth hormone, insulin, and glucagon . This inhibition is mediated through the activation of signaling pathways involving G proteins, which ultimately lead to the suppression of hormone secretion and other physiological effects .
類似化合物との比較
Biotinyl-Somatostatin-14 is unique due to its biotinylation, which enhances its utility in various research applications. Similar compounds include:
Somatostatin-14: The unmodified form of the peptide hormone.
Somatostatin-28: A longer form of somatostatin with similar biological functions.
Octreotide: A synthetic analogue of somatostatin with a longer half-life and enhanced stability.
This compound stands out due to its biotinylation, which allows for easy detection, isolation, and manipulation in various experimental contexts.
生物活性
Biotinyl-Somatostatin-14 (BSS-14) is a modified form of somatostatin, a peptide hormone known for its regulatory effects on various physiological processes. This article delves into the biological activity of BSS-14, focusing on its mechanism of action, cellular effects, pharmacokinetics, and applications in research and medicine.
This compound primarily interacts with somatostatin receptor subtype 4 (SST4). Upon binding to SST4, BSS-14 inhibits adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP) within cells. This inhibition affects several downstream signaling pathways that regulate hormone release, particularly insulin and glucagon, which are crucial in glucose metabolism.
Key Biochemical Pathways
- Inhibition of Hormone Release : BSS-14's action reduces the secretion of insulin and glucagon, thereby influencing glucose homeostasis.
- Cell Signaling Modulation : The compound alters gene expression and cellular metabolism by modifying the activity of intracellular signaling molecules .
Pharmacokinetics
BSS-14 exhibits rapid distribution in plasma, with approximately 65% of the compound being protein-bound. Its pharmacokinetic profile allows for effective interaction with target receptors while maintaining stability in biological systems.
Cellular Effects
The biological activity of BSS-14 extends to various cellular processes:
- Hormonal Regulation : By binding to somatostatin receptors, BSS-14 inhibits the release of multiple hormones and neurotransmitters.
- Gene Expression Alteration : The compound influences gene expression patterns through its effects on signaling pathways.
- Subcellular Localization : BSS-14 is localized to specific compartments such as the plasma membrane and endosomes, where it interacts with its target receptors. This localization is essential for its biological function.
Research Applications
BSS-14 has diverse applications across multiple fields:
1. Chemistry
- Utilized in peptide synthesis and modification studies.
2. Biology
- Employed in protein interaction studies and functional analysis.
- Used for epitope screening in various assays.
3. Medicine
- Investigated for potential therapeutic applications in treating neuroendocrine tumors (NETs) due to its antisecretory properties .
4. Industry
- Applied in developing diagnostic tools and therapeutic agents.
Study 1: Neuroendocrine Tumors
Research indicates that somatostatin analogs like BSS-14 can effectively inhibit hormone secretion from neuroendocrine tumors. The compound's ability to bind selectively to somatostatin receptors enhances its potential as a therapeutic agent against NETs .
Study 2: Neuroprotection
In a study examining the effects of somatostatin on neurodegeneration induced by lipopolysaccharide (LPS) in rat models, it was found that somatostatin significantly mitigated microglial activation and subsequent neurodegeneration. This suggests a protective role for somatostatin analogs like BSS-14 in inflammatory conditions affecting neuronal health .
Comparative Analysis Table
Property | This compound | Somatostatin-14 |
---|---|---|
Target Receptor | SST4 | SST1-SST5 |
Binding Affinity | High | Variable |
Hormonal Effects | Inhibits insulin/glucagon | Inhibits multiple hormones |
Pharmacokinetics | Rapid distribution | Short half-life |
Research Applications | Broad (chemistry, biology) | Limited |
特性
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQILGRFDZWIBPV-HZRKSNLMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H118N20O21S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes Biotinyl-Somatostatin-14 suitable for detecting Hg(II)?
A: While the provided abstracts don't delve into the specific interactions, the research highlights this compound's ability to bind with Hg(II) ions. This interaction forms the basis of its use in a sensor. When integrated into a Nafion film on a gold electrode, this compound captures Hg(II) ions from the sample. This binding event alters the electrochemical properties of the electrode, enabling the detection of Hg(II) using voltammetric techniques. []
Q2: How sensitive is the this compound based sensor for Hg(II) detection?
A: The research demonstrates promising sensitivity for the this compound modified electrode. It achieved a limit of detection (LOD) of 0.4 µg/L for Hg(II), which is below the World Health Organization's guideline of 2 µg/L for drinking water. [] This highlights its potential for monitoring Hg(II) levels in environmental samples and ensuring water quality.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。